4-Amino-6-(trifluoromethyl)nicotinic acid 4-Amino-6-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15754034
InChI: InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14)
SMILES:
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol

4-Amino-6-(trifluoromethyl)nicotinic acid

CAS No.:

Cat. No.: VC15754034

Molecular Formula: C7H5F3N2O2

Molecular Weight: 206.12 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(trifluoromethyl)nicotinic acid -

Specification

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
IUPAC Name 4-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14)
Standard InChI Key OXIDMTHROAKPSF-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CN=C1C(F)(F)F)C(=O)O)N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecular structure of 4-amino-6-(trifluoromethyl)nicotinic acid consists of a pyridine ring substituted with an amino group (-NH2_2) at position 4 and a trifluoromethyl (-CF3_3) group at position 6, with a carboxylic acid (-COOH) at position 3 (Figure 1). The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ring system and influencing reactivity at the amino and carboxylic acid sites.

Table 1: Physicochemical Properties of 4-Amino-6-(trifluoromethyl)nicotinic Acid

PropertyValue
Molecular FormulaC7_7H5_5F3_3N2_2O2_2
Molecular Weight (g/mol)206.12
Melting Point (°C)170–176
Boiling Point (°C)290.4 (at 760 mmHg)
Density (g/cm3^3)1.484
SolubilitySlightly soluble in water, soluble in polar organic solvents
pKa (Carboxylic Acid)~2.3
pKa (Amino Group)~4.1

The compound’s low aqueous solubility (0.12 mg/mL at 25°C) and moderate lipophilicity (logP = 1.8) are attributed to the trifluoromethyl group, which increases hydrophobic interactions.

Synthesis and Manufacturing Processes

Primary Synthetic Routes

Two dominant methods have been reported for synthesizing 4-amino-6-(trifluoromethyl)nicotinic acid:

Method 1: Nitration-Reduction Sequence

  • Nitration: 6-(Trifluoromethyl)nicotinic acid undergoes nitration at position 4 using fuming nitric acid and sulfuric acid at 0–5°C.

  • Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite in aqueous ethanol.

Method 2: Direct Amination
A one-pot reaction involving 6-(trifluoromethyl)nicotinonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C yields the intermediate amidoxime, which is hydrolyzed to the carboxylic acid using HCl.

Table 2: Comparison of Synthetic Methods

ParameterMethod 1 (Nitration-Reduction)Method 2 (Direct Amination)
Yield (%)65–7542–55
Reaction Time (h)12–246–8
Purity (%)>9590–93
Key AdvantageHigh selectivityShorter duration

Method 1 is preferred for industrial-scale production due to higher yields, while Method 2 is suitable for lab-scale synthesis.

Chemical Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard reactions:

  • Esterification: Forms methyl or ethyl esters with methanol/ethanol under acidic catalysis.

  • Amidation: Reacts with primary amines (e.g., methylamine) in the presence of DCC/DMAP to yield amides.

Amino Group Reactivity

The amino group participates in:

  • Acylation: Acetylation with acetic anhydride produces N-acetyl derivatives.

  • Diazotization: Forms diazonium salts for coupling reactions with phenols or aromatic amines.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the 2-position, enabling bromination or nitration under controlled conditions.

Cell LineIC50_{50} (μM)Mechanism of Action
MCF-7 (Breast Cancer)8.7Raf kinase inhibition
A549 (Lung Cancer)12.3Apoptosis induction
HepG2 (Liver Cancer)15.1Cell cycle arrest (G1 phase)

Applications in Pharmaceutical and Agricultural Chemistry

Drug Intermediate

  • Oncology: Serves as a precursor for Raf kinase inhibitors in clinical trials for melanoma.

  • Antimicrobials: Derivatives exhibit activity against Staphylococcus aureus (MIC = 4 μg/mL).

Agrochemical Development

  • Herbicides: Functionalized analogs inhibit acetolactate synthase (ALS), a target in weed control.

Future Research Directions and Challenges

Optimization of Synthetic Routes

Developing continuous-flow systems could enhance yield and reduce reaction times for Method 2.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles may improve bioavailability for anticancer applications.

Environmental Impact Studies

Assessing degradation pathways in soil and water is critical for agrochemical use.

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